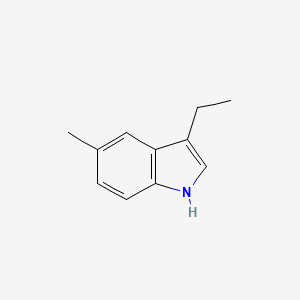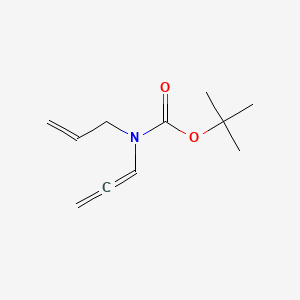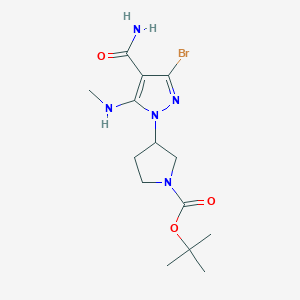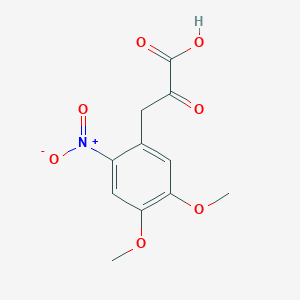![molecular formula C8H9N3O B13702768 6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)
6-Methoxyimidazo[1,5-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyimidazo[1,5-a]pyridin-3-amine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine derivatives with electrophilically activated nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid medium . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The use of microwave irradiation and solvent-free conditions has been explored to enhance the efficiency and environmental friendliness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxyimidazo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods.
Substitution: Substitution reactions often involve the use of electrophilic reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysis strategies.
Reduction: Catalytic hydrogenation with Pd/C under hydrogen gas.
Substitution: Electrophilic reagents such as nitroalkanes activated by polyphosphoric acid.
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Methoxyimidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various biological pathways makes it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Imidazo[4,5-b]pyridine: Investigated for its potential as GABA A receptor modulators and proton pump inhibitors.
Imidazo[4,5-c]pyridine: Studied for its applications in medicinal chemistry and materials science.
Uniqueness
6-Methoxyimidazo[1,5-a]pyridin-3-amine stands out due to its unique chemical structure and versatile applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
6-methoxyimidazo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-12-7-3-2-6-4-10-8(9)11(6)5-7/h2-5H,1H3,(H2,9,10) |
Clé InChI |
FPZGTYKOIKATDP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN2C(=CN=C2N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)

![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)



![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
![1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13702742.png)



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)

